Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate
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Overview
Description
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopentene ring, a phosphonate group, and a dimethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate typically involves the reaction of cyclopent-1-en-1-yl derivatives with dimethyl phosphonate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethyl phosphonate, followed by nucleophilic addition to the cyclopent-1-en-1-yl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The cyclopentene ring provides additional stability and reactivity, allowing the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate
- 2,3-Dimethyl-2-cyclopenten-1-one
- Cyclopent-2-en-1-one, 2,3-dimethyl
Uniqueness
This compound is unique due to its combination of a phosphonate group with a cyclopentene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or electrophilic centers.
Properties
CAS No. |
139930-58-8 |
---|---|
Molecular Formula |
C9H15O4P |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C9H15O4P/c1-12-14(11,13-2)7-9(10)8-5-3-4-6-8/h5H,3-4,6-7H2,1-2H3 |
InChI Key |
LIFDLCVMQOMWKS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)C1=CCCC1)OC |
Origin of Product |
United States |
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